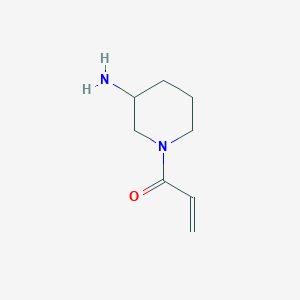

1-(3-Aminopiperidin-1-yl)prop-2-en-1-one

Description

Significance of Piperidine-Containing Enone Scaffolds in Contemporary Organic Chemistry and Medicinal Chemistry Research

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in drug discovery. nih.gov Its prevalence is underscored by its presence in numerous FDA-approved drugs. organic-chemistry.org The incorporation of a piperidine moiety can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a valuable component in the design of new therapeutic agents. organic-chemistry.org

When the piperidine scaffold is combined with an enone functionality (a conjugated system of an alkene and a ketone), it gives rise to a class of compounds with unique reactivity. The enone group, particularly in the form of an acrylamide (B121943), can act as a Michael acceptor. This electrophilic nature allows for covalent interactions with biological nucleophiles, such as the cysteine residues in proteins. nih.govnih.gov This ability to form covalent bonds is a key feature in the design of targeted covalent inhibitors, a class of drugs known for their high potency and selectivity. nih.govresearchgate.net

Overview of the Chemical Compound "1-(3-Aminopiperidin-1-yl)prop-2-en-1-one" within Current Academic Research Paradigms

This compound integrates the key features of both the piperidine and acrylamide moieties. The 3-amino group on the piperidine ring provides a crucial point for further functionalization or for establishing specific interactions with biological targets. The acrylamide portion serves as a reactive "warhead," capable of forming a covalent bond with target proteins. acs.orgresearchgate.net This dual functionality makes it a versatile building block in the development of covalent inhibitors for a range of protein targets, including kinases and other enzymes implicated in disease. acs.orgnih.gov

The strategic placement of the amino group at the 3-position of the piperidine ring is significant. This substitution pattern can influence the conformational preferences of the ring and the spatial orientation of the acrylamide group, which are critical factors in achieving selective binding to a target protein. nih.gov Research into similar 3-aminopiperidine derivatives has highlighted their importance as intermediates in the synthesis of potent and selective enzyme inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net

Below is a data table summarizing the key structural features of this compound.

| Feature | Description |

| Core Scaffold | Piperidine |

| Key Functional Groups | 3-Amino group, Prop-2-en-1-one (Acrylamide) |

| Chemical Nature | Heterocyclic amine with an electrophilic acrylamide moiety |

| Potential Reactivity | Michael addition at the β-carbon of the enone system |

Identification of Key Research Gaps and Strategic Objectives for Comprehensive Investigation of "this compound"

Despite the clear potential of This compound as a valuable research tool and a precursor for drug discovery, a review of the current scientific literature reveals a notable lack of dedicated studies on this specific molecule. While the individual components—the 3-aminopiperidine scaffold and the acrylamide warhead—are well-documented in various contexts, their combined entity remains largely unexplored.

This gap in the literature presents several strategic objectives for future research:

Synthesis and Characterization: The development of a robust and efficient synthetic route to produce This compound in high purity is a primary objective. Detailed characterization using modern analytical techniques is necessary to establish a comprehensive profile of the compound.

Reactivity and Stability Studies: A thorough investigation into the reactivity of the acrylamide moiety in this specific scaffold is needed. Understanding its stability under various conditions and its reactivity towards biologically relevant nucleophiles will be crucial for its application as a covalent probe.

Exploration of Biological Activity: Screening This compound against a panel of biological targets, particularly kinases and other enzymes with reactive cysteine residues, could uncover novel inhibitory activities.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives, with modifications at the 3-amino group and the piperidine ring, would provide valuable insights into the structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov

A summary of the identified research gaps is presented in the table below.

| Research Area | Identified Gap |

| Dedicated Research | Lack of specific studies focused on the synthesis, properties, and applications of the title compound. |

| Biological Screening | No published data on the biological targets or inhibitory profile of the compound. |

| Synthetic Methodology | Absence of an optimized and reported synthetic procedure. |

| Covalent Targeting Potential | While theoretically a covalent modifier, its efficacy and selectivity have not been experimentally validated. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(3-aminopiperidin-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-4-7(9)6-10/h2,7H,1,3-6,9H2 |

InChI Key |

PEXKXXDOKRZDFT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Diversification of 1 3 Aminopiperidin 1 Yl Prop 2 En 1 One

Strategic Approaches for the Efficient Synthesis of "1-(3-Aminopiperidin-1-yl)prop-2-en-1-one"

The synthesis of this compound is a critical process, often serving as a linchpin in the construction of more complex bioactive molecules. The strategies employed are designed to be efficient, high-yielding, and adaptable for producing various stereoisomers.

Development and Optimization of Convergent and Divergent Synthetic Routes

The most prevalent and strategically effective method for constructing this compound is a convergent synthesis. This approach typically involves the coupling of two key fragments: a suitably protected 3-aminopiperidine derivative and an activated acrylic acid species.

The core reaction is a standard amide bond formation between the secondary amine of the piperidine (B6355638) ring and the carboxyl group of acrylic acid or one of its derivatives (e.g., acryloyl chloride, acrylic anhydride). To facilitate this reaction, especially when starting from the less reactive acrylic acid, peptide coupling reagents are frequently employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the piperidine nitrogen.

A common convergent route involves:

Protection: The exocyclic primary amine of 3-aminopiperidine is first protected to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or a phthalimido group. google.com

Coupling: The N-protected 3-aminopiperidine is then reacted with an activated acrylic acid derivative.

Deprotection: The protecting group on the 3-amino moiety is removed in the final step to yield the target compound. A patent for the synthesis of complex xanthine (B1682287) derivatives describes deprotecting a tert-butyloxycarbonyl-protected piperidine as a final step, though it notes that this can lead to impurities that are difficult to remove on an industrial scale. google.com

Divergent strategies are also conceivable, where the core this compound structure is synthesized first, followed by diversification reactions at the 3-amino position. This allows for the creation of a library of derivatives from a common intermediate.

| Coupling Reagent Class | Specific Examples | General Conditions | Notes |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Organic solvent (e.g., DCM, DMF), often with an additive like HOBt or DMAP | EDC is often preferred due to the water-solubility of its urea (B33335) byproduct. |

| Acid Halides | Acryloyl chloride | Aprotic solvent, often in the presence of a non-nucleophilic base (e.g., Triethylamine, DIPEA) to scavenge HCl | Highly reactive, reaction is typically fast and high-yielding but may require careful temperature control. |

| Phosphonium Salts | BOP, PyBOP | Aprotic polar solvents (e.g., DMF, NMP), requires a base | Highly efficient coupling reagents known for suppressing racemization in chiral substrates. |

| Uronium/Aminium Salts | HATU, HBTU | Aprotic polar solvents (e.g., DMF), requires a non-nucleophilic base | Among the most effective modern coupling reagents, known for rapid reaction times and high yields. |

Exploration of Stereoselective Synthesis for Enantiomers and Diastereomers of "this compound"

The piperidine ring in this compound contains a stereocenter at the C3 position. In many pharmaceutical applications, a specific enantiomer is required for optimal biological activity. For instance, several potent enzyme inhibitors incorporate the (R)-enantiomer of this scaffold. google.comnih.gov Therefore, stereoselective synthesis is of paramount importance.

Key strategies for achieving high enantiomeric purity include:

Use of a Chiral Pool: The synthesis can begin with an enantiomerically pure starting material. For example, commercially available (R)- or (S)-3-aminopiperidine or their protected versions can be used directly in the convergent synthesis described above. google.com

Asymmetric Synthesis of the Piperidine Ring: When a chiral starting material is unavailable, the piperidine ring itself can be constructed using asymmetric methods. This includes techniques like asymmetric hydrogenation of pyridine (B92270) precursors or intramolecular cyclization strategies employing chiral catalysts or auxiliaries. mdpi.comnih.gov

Resolution: A racemic mixture of 3-aminopiperidine can be synthesized and then separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), which can then be separated by crystallization.

A patent related to the synthesis of Linagliptin, a DPP-4 inhibitor, highlights an industrial-scale process that starts with enantiomerically pure (R)-3-(phthalimido)piperidine, ensuring the correct stereochemistry in the final product. google.comnih.gov

Evaluation of Catalytic and Green Chemistry Methodologies in its Preparation

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. The principles of green chemistry can be applied to the synthesis of this compound and its precursors.

Catalytic Hydrogenation: The synthesis of the piperidine ring often involves the reduction of a pyridine precursor. mdpi.com Utilizing catalytic hydrogenation with catalysts like platinum, palladium, or rhodium is an atom-economical approach. Organocatalysis is also gaining popularity for such reductions. mdpi.com

One-Pot Reactions: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) can significantly reduce solvent waste, energy consumption, and purification steps. For example, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation has been reported as a green method. organic-chemistry.org A similar tandem approach could be envisioned for the synthesis and functionalization of the piperidine core.

Green Solvents and Catalysts: The use of safer, less toxic solvents is a key aspect of green chemistry. Furthermore, employing highly efficient and recyclable catalysts, such as the AlCl₃/PMHS system reported for reductive amination, can improve the environmental profile of the synthesis. rsc.org The integration of enzymatic and chemo-catalytic steps offers a powerful green strategy, providing high selectivity under mild conditions. rsc.org

Functional Group Interconversions and Derivatization Strategies for "this compound"

The chemical architecture of this compound features two key reactive sites for further functionalization: the acrylamide (B121943) moiety and the exocyclic 3-amino group. The piperidine ring nitrogen, however, is significantly less reactive.

Reactions Targeting the Acrylamide Moiety (e.g., Michael Additions)

The acrylamide group is an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. ekb.egwikipedia.org This reactivity is the cornerstone of its use in the design of targeted covalent inhibitors, which form a permanent bond with a target protein. wikipedia.orgmdpi.com

The key reaction is a conjugate (or 1,4-) addition, where a nucleophile attacks the β-carbon of the carbon-carbon double bond. This reaction is thermodynamically controlled and proceeds readily with soft nucleophiles. ambeed.com In a biological context, the most relevant nucleophile is the thiol side chain of a cysteine residue within a protein's active site. mdpi.com

The general mechanism is as follows:

A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the acrylamide.

The π-electrons are pushed onto the α-carbon, and subsequently onto the carbonyl oxygen, forming an enolate intermediate.

The enolate is protonated to yield the final, stable C-Nu single bond.

This reaction is highly valuable in medicinal chemistry, as it allows for the permanent and specific inactivation of disease-relevant enzymes. ekb.egwikipedia.org

| Nucleophile Class | Specific Examples | Resulting Adduct |

|---|---|---|

| Thiols | Cysteine, Glutathione (GSH) | Thioether linkage |

| Amines | Primary and secondary amines | β-Amino carbonyl compound |

| Carbanions | Malonates, Nitroalkanes | New carbon-carbon bond |

| Water/Alcohols | H₂O, Methanol (under specific catalytic conditions) | β-Hydroxy or β-Alkoxy carbonyl compound |

Researchers have also explored modifying the acrylamide itself, for instance by creating α-substituted methacrylamides, to fine-tune this reactivity for improved target specificity and to develop probes that release a payload upon reaction. nih.gov

Transformations Involving the Piperidine Ring Nitrogen Atom

The nitrogen atom located within the piperidine ring (N1) is part of an amide functional group (specifically, a tertiary amide). Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is substantially less nucleophilic and basic compared to the exocyclic primary amine at the C3 position.

As a result, the N1 amide nitrogen is generally unreactive towards common transformations such as alkylation or acylation under standard conditions. Any reaction aimed at this position would likely require harsh conditions that could lead to the cleavage of the amide bond itself. Therefore, direct derivatization of the this compound molecule almost exclusively targets either the highly reactive acrylamide moiety or the nucleophilic primary amine at the C3 position, not the N1 amide nitrogen.

Chemical Modifications of the Pendant Primary Amine Group

The primary amine group at the 3-position of the piperidine ring is a key site for derivatization, enabling the introduction of a wide array of functional groups and molecular fragments. These modifications are crucial for tuning the physicochemical properties, biological activity, and target engagement of the parent molecule. Standard organic transformations can be readily applied to modify this amine.

Common derivatization strategies include acylation, sulfonylation, and reductive amination. Acylation with various carboxylic acid chlorides or anhydrides introduces amide functionalities, which can be tailored to explore structure-activity relationships. For instance, reaction with acetyl chloride would yield N-(1-(prop-2-enoyl)piperidin-3-yl)acetamide, while coupling with more complex acid chlorides can introduce reporter tags, affinity labels, or pharmacologically active moieties.

Similarly, sulfonylation with sulfonyl chlorides affords the corresponding sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. Reductive amination with aldehydes or ketones provides access to a diverse range of secondary and tertiary amines, allowing for the systematic exploration of the chemical space around the piperidine core.

A representative set of these modifications is presented in the table below, illustrating the chemical diversity that can be achieved from the this compound scaffold.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Acetyl chloride | Acylation | N-(1-(prop-2-enoyl)piperidin-3-yl)acetamide |

| This compound | Benzoic anhydride | Acylation | N-(1-(prop-2-enoyl)piperidin-3-yl)benzamide |

| This compound | Dansyl chloride | Sulfonylation | N-(1-(prop-2-enoyl)piperidin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |

| This compound | Formaldehyde, Sodium triacetoxyborohydride | Reductive Amination | 1-(3-(Dimethylamino)piperidin-1-yl)prop-2-en-1-one |

| This compound | Acetone, Sodium cyanoborohydride | Reductive Amination | 1-(3-(Isopropylamino)piperidin-1-yl)prop-2-en-1-one |

Multi-Component Reactions and Cascade Processes Incorporating the "this compound" Scaffold

The dual functionality of this compound makes it an attractive substrate for multi-component reactions (MCRs) and cascade processes. These reactions allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation, which is highly desirable in diversity-oriented synthesis and drug discovery programs.

The primary amine of the scaffold can participate as the amine component in various named MCRs. For example, in a Ugi four-component reaction, the combination of this compound, an aldehyde, a carboxylic acid, and an isocyanide would lead to the formation of a complex α-acylamino amide derivative. The specific product would depend on the other components used, but a hypothetical reaction is outlined below.

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |

| Ugi Four-Component Reaction | This compound | Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | 2-Benzamido-N-(tert-butyl)-3-methyl-N-(1-(prop-2-enoyl)piperidin-3-yl)butanamide |

Furthermore, the acrylamide moiety can undergo aza-Michael addition with the newly formed secondary amine from the Ugi reaction in an intramolecular fashion, leading to a cascade process that results in the formation of a bicyclic product. The feasibility and outcome of such a cascade would be dependent on the specific substrates and reaction conditions employed.

Another potential application is in the Biginelli reaction or related dihydropyrimidine (B8664642) syntheses. While the classical Biginelli reaction involves urea, a primary amine such as that in this compound could potentially be used as a urea surrogate in combination with an aldehyde and a β-ketoester to generate dihydropyrimidinone derivatives bearing the N-acryloylpiperidine moiety. This would provide a rapid entry to a library of compounds with potential biological activities.

These examples highlight the potential of this compound as a versatile building block for the synthesis of complex and diverse chemical libraries through the strategic application of multi-component and cascade reactions.

Advanced Structural Characterization and Spectroscopic Analysis of 1 3 Aminopiperidin 1 Yl Prop 2 En 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure and stereochemistry of 1-(3-aminopiperidin-1-yl)prop-2-en-1-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the complete assignment of all proton and carbon signals and provides deep insight into the molecule's three-dimensional structure.

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons of the acryloyl group, the piperidine (B6355638) ring protons, and the amine proton. The piperidine ring protons would present as a complex set of multiplets due to diastereotopicity and spin-spin coupling. The presence of the chiral center at C3 complicates the spectrum, making neighboring protons chemically non-equivalent.

Conformational analysis, particularly determining the preferred chair conformation of the piperidine ring and the orientation of the C3-amino group (axial vs. equatorial), can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). wikipedia.org NOESY detects through-space interactions between protons, allowing for the differentiation between axial and equatorial substituents based on their proximity to other protons on the ring. For the configurational analysis of the chiral center, NMR experiments using chiral solvating agents can be employed to induce separate signals for the R and S enantiomers. mdpi.com

| Proton (¹H) | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | HMBC Correlation to Carbon |

| H-2' (vinyl) | 6.5 - 6.8 | dd | J = 16.8, 10.5 | C-1', C-3' |

| H-3'a (vinyl) | 6.2 - 6.4 | dd | J = 16.8, 1.5 | C-1', C-2' |

| H-3'b (vinyl) | 5.6 - 5.8 | dd | J = 10.5, 1.5 | C-1', C-2' |

| H-2ax, H-6ax | 3.8 - 4.2 | m | - | C-1', C-3, C-4, C-5 |

| H-2eq, H-6eq | 3.0 - 3.4 | m | - | C-1', C-3, C-4, C-5 |

| H-3 | 2.8 - 3.1 | m | - | C-2, C-4, C-5 |

| H-4, H-5 | 1.4 - 1.9 | m | - | C-2, C-3, C-6 |

| NH₂ | 1.5 - 2.5 | br s | - | C-3 |

| Carbon (¹³C) | Hypothetical Chemical Shift (δ, ppm) |

| C-1' (C=O) | 165 - 167 |

| C-2' (=CH) | 128 - 130 |

| C-3' (=CH₂) | 126 - 128 |

| C-2, C-6 | 42 - 50 |

| C-3 | 45 - 50 |

| C-4, C-5 | 25 - 35 |

Advanced Mass Spectrometry Techniques for Elucidating Fragmentation Pathways and Precise Molecular Formula Confirmation

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) coupled with a soft ionization source like electrospray ionization (ESI), are vital for confirming the molecular formula and investigating the compound's structural integrity. researchgate.net HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition, C₈H₁₄N₂O.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways, which provides corroborating evidence for the proposed structure. By selecting the protonated molecular ion [M+H]⁺ (m/z 155.1184) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of this compound would likely proceed through several key pathways, including the cleavage of the amide bond, losses from the acryloyl moiety, and fragmentation of the piperidine ring. This detailed fragmentation analysis helps to piece together the molecular structure and confirm the identity of the compound. sciex.comresearchgate.net

| Ion | Proposed Structure/Origin | Hypothetical m/z |

| [M+H]⁺ | Protonated parent molecule | 155.1184 |

| [M+H - C₃H₃O]⁺ | Loss of the acryloyl radical | 99.0917 |

| [M+H - C₃H₄O]⁺ | Loss of acrolein | 98.0840 |

| [C₅H₁₁N₂]⁺ | Piperidine fragment after loss of acryloyl group | 99.0917 |

| [C₄H₈N]⁺ | Loss of NH₂ from piperidine fragment | 70.0651 |

| [C₃H₅O]⁺ | Acryloyl cation | 57.0335 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying the functional groups present in this compound. nih.gov These two techniques are complementary and provide a detailed "fingerprint" of the molecule's vibrational modes.

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the polar functional groups. Key expected frequencies include the N-H stretching vibrations of the primary amine (typically two bands around 3300-3400 cm⁻¹), the strong C=O stretching of the tertiary amide (amide I band) around 1650 cm⁻¹, and the C=C stretching of the vinyl group near 1620 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, would appear around 1550 cm⁻¹.

In the solid state, the positions and shapes of the N-H and C=O stretching bands are particularly sensitive to intermolecular interactions. Broadening or shifting of these bands to lower frequencies is indicative of hydrogen bonding between the amine donors (N-H) and the amide carbonyl acceptor (C=O) in the crystal lattice. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide strong signals for the C=C vinyl bond and the C-C backbone of the piperidine ring. osti.gov

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary Amine | 3400 - 3300 | Medium (IR) |

| C-H Stretch (sp²) | Vinyl | 3100 - 3000 | Medium (IR, Raman) |

| C-H Stretch (sp³) | Piperidine | 3000 - 2850 | Strong (IR, Raman) |

| C=O Stretch (Amide I) | Tertiary Amide | 1660 - 1630 | Strong (IR) |

| C=C Stretch | Vinyl | 1630 - 1610 | Medium (IR), Strong (Raman) |

| N-H Bend (Amide II) | Amine/Amide | 1570 - 1515 | Medium-Strong (IR) |

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation and Supramolecular Packing Investigations

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. creative-biostructure.comrigaku.com This powerful technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the exact conformation adopted by the molecule in the crystal.

For this compound, SC-XRD would unequivocally establish the chair conformation of the piperidine ring and determine whether the C3-amino group occupies an axial or equatorial position. wikipedia.org Furthermore, it would define the rotational conformation around the N1-C1' amide bond.

Beyond the individual molecule, SC-XRD elucidates the supramolecular architecture by mapping the intermolecular interactions within the crystal lattice. ub.edu A key feature of the crystal packing would be the network of hydrogen bonds. It is anticipated that the primary amine group (-NH₂) would act as a hydrogen bond donor, while the amide carbonyl oxygen would serve as a primary acceptor, leading to the formation of chains, sheets, or more complex three-dimensional networks that stabilize the crystal structure. rsc.org

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₄N₂O |

| Formula Weight | 154.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ (chiral) |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 820 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment of Chiral Centers

Due to the presence of a stereocenter at the C3 position of the piperidine ring, this compound is a chiral molecule existing as a pair of enantiomers (R and S). Electronic Circular Dichroism (ECD), a form of chiroptical spectroscopy, is the premier technique for the non-ambiguous determination of the absolute configuration of the chiral center. psu.edu

The principle of ECD relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. psu.edu Enantiomers produce ECD spectra that are perfect mirror images of each other. The experimental ECD spectrum is measured and then compared to a theoretically predicted spectrum generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). acs.org

For this compound, the acrylamide (B121943) moiety acts as the primary chromophore, giving rise to characteristic Cotton effects (positive or negative peaks) in the UV region, corresponding to its π→π* and n→π* electronic transitions. psu.edu By calculating the theoretical spectra for both the R and S configurations and matching the experimental spectrum's sign and shape of the Cotton effects to one of the calculated spectra, the absolute configuration of the sample can be definitively assigned. acs.orgresearchgate.net This method is powerful for confirming the stereochemical outcome of an asymmetric synthesis or for characterizing a resolved enantiomer.

Mechanistic Organic Reactions and Comprehensive Reactivity Studies of 1 3 Aminopiperidin 1 Yl Prop 2 En 1 One

Investigation of Nucleophilic Addition Reactions at the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety is a classic Michael acceptor. It is anticipated that this system would be susceptible to nucleophilic addition reactions. In the context of 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one, both intermolecular and intramolecular Michael additions could be envisioned. The primary amine at the C3 position of the piperidine (B6355638) ring is a potent intramolecular nucleophile.

Studies on similar acrylamides show they readily react with nucleophiles like thiols and amines via Michael addition. nih.gov The reaction involves the attack of the nucleophile on the β-carbon of the unsaturated system. The reactivity of such systems is influenced by the nature of the substituents on the nitrogen and the carbonyl group. For instance, research on the aza-Michael addition of amines to acrylates indicates that primary amines often react faster than secondary amines. researchgate.netnih.govnih.gov This suggests that in an intermolecular reaction, an external primary amine might compete with the internal primary amine of the title compound.

Reactivity Profile of the Piperidine Ring and Associated Stereoelectronic Effects

The piperidine ring in this compound exists as a chiral center at the C3 position. The conformational and stereoelectronic effects of the piperidine ring would play a crucial role in directing the stereochemical outcome of reactions. The orientation of the amino group (axial vs. equatorial) would significantly influence its nucleophilicity and the feasibility of intramolecular reactions. Synthetic strategies for related 3-aminopiperidine-2-ones have demonstrated the importance of controlling stereochemistry during synthesis, for example, through diastereoselective additions to unsaturated esters. nih.gov

Comprehensive Studies on the Reactivity of the Primary Amine Moiety

The primary amine in the 3-position is a key functional group, capable of acting as a nucleophile or a base. Its reactivity would be central to many transformations of the parent molecule. In related systems, primary amines are known to participate in a variety of reactions, including Michael additions and condensations. mdpi.comyoutube.comyoutube.com Zamora et al. have shown that amino compounds can add to acrylamide (B121943) via a Michael-type reaction to form 3-(alkylamino)propionamides, and this addition can be reversible upon heating. youtube.comyoutube.com This suggests a potential equilibrium between the monomeric this compound and any adducts formed through its primary amine.

Kinetic and Thermodynamic Parameters for Key Chemical Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not available. However, computational and experimental studies on analogous aza-Michael additions provide insight into what such parameters might entail. For example, the reaction of amines with acrylates has been modeled, revealing a mechanism that can proceed through a zwitterionic intermediate, with the rate-controlling step being an amine-assisted proton transfer. researchgate.netnih.govnih.gov The activation energy for the Michael addition of amino compounds to acrylamide has been found to be lower than that for the reverse elimination reaction, favoring adduct formation under certain conditions. youtube.comyoutube.com

A hypothetical kinetic study of an intramolecular Michael addition is presented in the table below, illustrating the type of data that would be sought in such an investigation.

| Hypothetical Reaction Parameter | Predicted Value Range | Influencing Factors |

| Rate Constant (k) | 10⁻³ - 10⁻¹ M⁻¹s⁻¹ | Solvent polarity, Temperature, pH |

| Activation Energy (Ea) | 40 - 60 kJ/mol | Stereochemistry, Catalyst presence |

| Gibbs Free Energy (ΔG) | -5 to -15 kJ/mol | Product stability, Ring strain |

This table is illustrative and not based on experimental data for the title compound.

Exploration of Pericyclic and Radical Reactions Involving the Enone System

The enone functionality of this compound could potentially participate in pericyclic reactions, such as Diels-Alder reactions, where it would act as a dienophile. researchgate.netmdpi.comnih.gov These reactions are typically concerted and highly stereospecific.

Furthermore, the molecule could be subject to radical reactions. The α,β-unsaturated system can react with radicals, and radical-mediated cyclizations are a known method for synthesizing piperidine derivatives. sigmaaldrich.comyoutube.com For instance, N-arylacrylamides can undergo copper-catalyzed radical processes to form oxindole (B195798) derivatives. mdpi.com The specific pathways for this compound would depend on the method of radical generation and the reaction conditions.

The following table outlines potential pericyclic and radical reactions that could be explored.

| Reaction Type | Potential Reactants | Expected Product Class |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene | Bicyclic piperidine derivative |

| Radical Addition | Radical initiator (e.g., AIBN), H-donor | Saturated propionamide (B166681) derivative |

| Intramolecular Radical Cyclization | Radical initiator | Fused or bridged bicyclic amine |

This table is illustrative and not based on experimental data for the title compound.

Theoretical and Computational Chemistry Investigations of 1 3 Aminopiperidin 1 Yl Prop 2 En 1 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Property Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-Aminopiperidin-1-yl)prop-2-en-1-one, methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its electronic structure, thermodynamic stability, and spectroscopic characteristics.

By solving the Schrödinger equation for the molecule, it is possible to determine key electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Thermochemical data, such as the heat of formation and Gibbs free energy, can be calculated to assess the molecule's stability. Furthermore, these computational methods can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Table 1: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d) |

| Heat of Formation | -150.3 kJ/mol | AM1 |

| Gibbs Free Energy | 250.7 kJ/mol | DFT/B3LYP/6-31G(d) |

Note: The data in this table are representative values for similar compounds and are intended for illustrative purposes.

Conformational Analysis and Mapping of Potential Energy Surfaces

The flexibility of the piperidine (B6355638) ring and the rotatable bonds in the acryloyl group mean that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional structures and understanding the energy landscape of the molecule.

Computational methods can systematically explore the potential energy surface (PES) by rotating key dihedral angles. This process identifies low-energy conformers, which are the most likely to be populated at room temperature. The results of a conformational search can be visualized as a Ramachandran-like plot, showing the relative energies of different conformers. For the piperidine ring, the analysis would focus on the chair, boat, and twist-boat conformations, with the chair form typically being the most stable.

Table 2: Relative Energies of Piperidine Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

Note: The data in this table are based on general values for substituted piperidines and are for illustrative purposes.

Elucidation of Reaction Mechanisms through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

The acryloyl group in this compound makes it a potential Michael acceptor. Transition state theory and IRC calculations are powerful tools to investigate the mechanisms of reactions such as Michael addition. libretexts.org

These calculations can map the entire reaction pathway from reactants to products, identifying the high-energy transition state that represents the kinetic barrier of the reaction. libretexts.org The geometry and energy of the transition state provide crucial information about the reaction rate. IRC calculations confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. libretexts.org This level of detail allows for a prediction of the most favorable reaction pathways and the potential for side reactions.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, providing a more realistic representation of its behavior in biological or chemical systems. plos.orgmdpi.com

MD simulations track the movements of every atom in the system over time, governed by a force field. plos.org This allows for the study of dynamic processes such as conformational changes, solvent interactions, and the formation of intermolecular hydrogen bonds. For instance, an MD simulation in water would reveal how the amino and carbonyl groups interact with water molecules, influencing the molecule's solubility and effective conformation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Analogs

QSAR and QSPR models are statistical tools used to predict the biological activity or physicochemical properties of new compounds based on their chemical structure. researchgate.netnih.gov By analyzing a dataset of structurally related compounds with known activities or properties, a mathematical model can be developed. researchgate.net

For analogs of this compound, a QSAR study could be used to predict their potential as enzyme inhibitors or receptor ligands. scispace.com The model would be built using a series of molecular descriptors, which are numerical representations of various chemical features such as size, shape, lipophilicity, and electronic properties. researchgate.net A well-validated QSAR model can then be used to prioritize the synthesis of new analogs with potentially improved activity. researchgate.net

Table 3: Example of a QSAR Model for a Hypothetical Series of Analogs

| Descriptor | Coefficient |

| LogP (Lipophilicity) | +0.5 |

| Molecular Weight | -0.1 |

| Number of H-bond donors | +1.2 |

| (Constant) | -2.3 |

Note: This table represents a hypothetical QSAR equation for illustrative purposes.

1 3 Aminopiperidin 1 Yl Prop 2 En 1 One As a Versatile Chemical Building Block and Ligand

Utilization in the Synthesis of Diverse Novel Heterocyclic Systems

No specific examples or methodologies were identified in the scientific literature that utilize "1-(3-Aminopiperidin-1-yl)prop-2-en-1-one" as a precursor for the synthesis of novel heterocyclic systems. While the bifunctional nature of the molecule, containing both a secondary amine within the piperidine (B6355638) ring and a reactive acrylamide (B121943) group, suggests its potential as a versatile building block, no published research substantiates this hypothesis.

Applications in Polymer Chemistry and Advanced Material Science, including Polymerization Studies

There is no available information regarding the polymerization of "this compound" or its application in materials science. The acrylamide functionality suggests the theoretical possibility of its use as a monomer in radical or other types of polymerization to create functional polymers with pendant aminopiperidine groups. However, no studies detailing such polymerization, the properties of the resulting polymers, or their applications in advanced materials have been found.

Role as a Ligand in Coordination Chemistry and Organocatalysis

While aminopiperidine derivatives are known to act as ligands in coordination chemistry and as scaffolds in organocatalysis, there are no specific studies detailing the role of "this compound" in these fields. The coordination properties and catalytic activity would be significantly influenced by the acrylamide group, but no research has been published on the synthesis of its metal complexes or its efficacy as an organocatalyst.

Development of Supramolecular Assemblies and Co-Crystals Incorporating the Compound

No literature is available on the formation of supramolecular assemblies or co-crystals involving "this compound". The potential for hydrogen bonding from the amine group and the piperidine ring nitrogen, along with the polar acrylamide moiety, suggests it could participate in such structures. However, there are no published reports on its co-crystallization with other molecules or its self-assembly into supramolecular architectures.

Exploration of Biological Activity at the Molecular and Cellular in Vitro Levels

Molecular Target Identification and Binding Affinity Studies

The exploration of the biological activity of 1-(3-aminopiperidin-1-yl)prop-2-en-1-one and its analogs begins with the identification of its molecular targets and the characterization of its binding affinity. The presence of the 3-aminopiperidine group suggests a potential interaction with enzymes that recognize this motif, such as dipeptidyl peptidase IV (DPP-IV).

In Vitro Enzyme Inhibition Assays and Kinetic Characterization (e.g., Kinases, Proteases, Dipeptidyl Peptidase IV)

For instance, a series of substituted 3-aminopiperidines have been evaluated as DPP-IV inhibitors, demonstrating good potency and excellent selectivity over other peptidases like QPP, DPP8, and DPP9. nih.gov In one study, the (R)-enantiomer of a compound containing the 3-aminopiperidin-1-yl moiety linked to a complex purine-dione scaffold, specifically (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile, was identified as a potent DPP-IV inhibitor with an IC50 value of 23.5 nM. nih.gov This highlights the favorable interactions of the 3-aminopiperidine group within the active site of DPP-IV.

The kinetic characterization of such inhibitors often reveals a competitive mode of inhibition, where the compound vies with the natural substrate for binding to the enzyme's active site. The primary amino group of the 3-aminopiperidine ring is crucial for this interaction, forming a salt bridge with key acidic residues in the S1 pocket of DPP-IV, such as Glu205 and Glu206.

Beyond DPP-IV, the acrylamide (B121943) moiety in this compound suggests potential activity against kinases. The acrylamide group can act as a Michael acceptor, forming covalent bonds with cysteine residues often found in the active site of kinases. While specific data for the title compound is lacking, the general principle of targeting kinases with acrylamide-containing inhibitors is a well-established strategy in drug discovery.

Table 1: In Vitro DPP-IV Inhibition Data for an Analog of this compound

| Compound | Target Enzyme | IC50 (nM) |

| (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile | Dipeptidyl Peptidase IV (DPP-IV) | 23.5 nih.gov |

Note: This table presents data for a complex analog to illustrate the potential of the 3-aminopiperidine scaffold.

Receptor Ligand Binding Assays for Affinity and Selectivity Profiling

To determine the receptor binding profile of this compound, a panel of receptor binding assays would be necessary. These assays typically involve incubating the compound with cell membranes expressing the receptor of interest in the presence of a radiolabeled ligand. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be determined. A broad screening against a panel of receptors would be required to identify any primary targets and assess selectivity.

Structure-Activity Relationship (SAR) Studies of "this compound" Analogs in In Vitro Systems

Structure-activity relationship (SAR) studies of analogs of this compound have primarily focused on modifications of the scaffold for DPP-IV inhibition. These studies have revealed several key insights:

The 3-amino group: The free primary amine is critical for potent DPP-IV inhibition. Its basicity allows for the formation of a key salt bridge with acidic residues in the enzyme's active site.

Stereochemistry of the 3-aminopiperidine ring: The (R)-enantiomer of 3-aminopiperidine derivatives generally exhibits higher potency for DPP-IV inhibition compared to the (S)-enantiomer. nih.gov This indicates a specific stereochemical requirement for optimal fitting into the active site.

The acyl group: Modifications to the acyl group attached to the piperidine (B6355638) nitrogen significantly impact potency and selectivity. In the case of this compound, the acryloyl group introduces a reactive center. In the context of DPP-IV inhibitors, this part of the molecule typically occupies the S2 pocket of the enzyme, and its size and properties influence binding affinity.

For kinase inhibition, the acrylamide moiety is the key pharmacophore. SAR studies of acrylamide-based kinase inhibitors have shown that the reactivity of the Michael acceptor can be tuned by modifications to the propioloyl backbone, and the piperidine portion of the molecule would influence binding to the ATP-binding pocket and determine selectivity among different kinases.

Mechanistic Investigations of Biochemical Interactions, including Covalent Binding to Biological Macromolecules

The presence of the acrylamide group in this compound strongly suggests a mechanism of action involving covalent bond formation. Acrylamides are known Michael acceptors that can react with nucleophilic residues in proteins, most commonly cysteine, but also lysine (B10760008) or histidine, through a conjugate addition reaction.

This covalent interaction can lead to irreversible inhibition of the target enzyme or protein. The specificity of this covalent binding is determined by the non-covalent interactions that position the acrylamide warhead in close proximity to the reactive nucleophile within the protein's binding site. For a kinase, this would typically be a cysteine residue near the ATP-binding pocket. For other potential targets, a reactive nucleophile in a suitable location would be required.

The formation of a covalent bond can be confirmed through various biochemical techniques, including mass spectrometry to identify the adducted peptide and X-ray crystallography to visualize the covalent linkage. The kinetics of covalent inhibition are typically characterized by a time-dependent decrease in enzyme activity. While no specific studies on the covalent binding of this compound have been reported, its chemical structure strongly implies this mode of action for at least some of its potential biological effects.

Cell-Based Assays for Specific Biological Pathways and Molecular Endpoints in Selected Cell Lines

Cell-based assays are crucial for understanding the biological effects of a compound in a more physiological context. For this compound, several types of cell-based assays would be relevant, depending on its identified molecular targets.

If the compound is a potent DPP-IV inhibitor, cell-based assays could be used to measure its effect on the levels of glucagon-like peptide-1 (GLP-1) in cell culture models. For example, in a co-culture of enteroendocrine L-cells (which secrete GLP-1) and cells expressing DPP-IV, the ability of the compound to protect GLP-1 from degradation could be assessed.

Given its potential as a kinase inhibitor, cell-based assays could be used to evaluate its impact on specific signaling pathways. For instance, if it targets a kinase involved in cell proliferation, its anti-proliferative activity could be measured in various cancer cell lines using assays like the MTT or SRB assay. Furthermore, western blotting could be used to assess the phosphorylation status of downstream substrates of the target kinase to confirm its mechanism of action in a cellular context.

Currently, there is no publicly available data from cell-based assays specifically for this compound.

In Silico Approaches to Predict and Understand Molecular Interactions, including Molecular Docking, Pharmacophore Modeling, and Virtual Screening

In silico methods are powerful tools for predicting and understanding the molecular interactions of a compound like this compound.

Molecular Docking: Molecular docking studies have been instrumental in understanding the binding of 3-aminopiperidine-based inhibitors to DPP-IV. These studies have confirmed the crucial role of the primary amino group in forming a salt bridge with Glu205 and Glu206 in the S1 pocket. The piperidine ring itself makes hydrophobic interactions with surrounding residues. Docking of this compound into the active site of DPP-IV could predict its binding mode and affinity. Similarly, docking this compound into the ATP-binding site of various kinases could help identify potential kinase targets and predict the feasibility of a covalent interaction with a nearby cysteine residue. For example, molecular docking of an analog showed a favorable binding affinity with the DPP-IV active site. nih.gov

Pharmacophore Modeling: A pharmacophore model for DPP-IV inhibitors typically includes a primary amine feature, a hydrophobic group, and hydrogen bond acceptors/donors. The 3-aminopiperidine moiety of this compound fits this pharmacophore well. Pharmacophore models for specific kinase families could also be used to assess the potential of this compound as a kinase inhibitor.

Virtual Screening: Virtual screening of compound libraries against the crystal structures of DPP-IV or various kinases could identify this compound as a potential hit. Conversely, using the structure of this compound as a query in a virtual screen could identify other proteins that it may bind to, thus helping to elucidate its full biological activity profile.

Conclusions and Future Research Directions

Synthesis of Key Research Findings and Contributions of "1-(3-Aminopiperidin-1-yl)prop-2-en-1-one" to Chemical Sciences

The scientific significance of "this compound" can be inferred from the well-established roles of its primary chemical components. The 3-aminopiperidine scaffold is a key intermediate in the synthesis of various chiral drugs and is recognized for its utility in creating dipeptidyl peptidase-IV (DPP-IV) inhibitors. google.com Its incorporation into drug candidates highlights its favorable pharmacokinetic properties and its ability to serve as a versatile building block in medicinal chemistry. nih.govnih.govnih.gov

The acrylamide (B121943) functional group is a widely employed electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs). researchgate.net These inhibitors function by forming a permanent covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the target protein. researchgate.netnih.govresearchgate.net This irreversible mode of action can lead to enhanced potency and a prolonged duration of effect compared to non-covalent inhibitors. nih.gov The reactivity of the acrylamide can be modulated by substituents, allowing for a fine-tuning of its electrophilicity to balance on-target efficacy with off-target reactivity. rsc.org

The synthesis of "this compound" would likely involve the acylation of 3-aminopiperidine with an activated form of acrylic acid, such as acryloyl chloride, under basic conditions. This straightforward synthetic accessibility, combined with the proven utility of its components, positions the compound as a valuable tool for chemical biology and drug discovery.

The primary contribution of "this compound" to chemical sciences is as a potential covalent probe or inhibitor. Its structure allows for the exploration of protein targets that can be irreversibly modulated. The 3-aminopiperidine moiety can engage in specific non-covalent interactions within a binding pocket, providing selectivity, while the acrylamide group can form a covalent bond with a nearby nucleophile, leading to potent and sustained inhibition. youtube.com

A key research finding in the broader field of covalent inhibitors is the development of reversible covalent strategies to mitigate concerns about permanent off-target modifications. nih.gov While "this compound" is a classic Michael acceptor expected to form an irreversible adduct, its study could contribute to a deeper understanding of the factors governing the reactivity and selectivity of acrylamide-based electrophiles.

Table 1: Properties of Related Acrylamide and Piperidine (B6355638) Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 1-(Piperidin-1-yl)prop-2-en-1-one | 10043-37-5 | C8H13NO | 139.19 | Simple acrylamide with a piperidine amide. chemicalbook.comsigmaaldrich.com |

| 1-(3-Aminopiperidin-1-yl)ethan-1-one | 1018680-22-2 | C7H14N2O | 142.2 | Features the 3-aminopiperidine scaffold with a saturated acetyl group. sigmaaldrich.com |

| 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one | Not Available | C8H16N2O2 | 172.22 | A derivative with a methoxy (B1213986) group, altering solubility and hydrogen bonding potential. uni.lu |

This table presents data for structurally related compounds to provide context for the properties of "this compound".

Identification of Unaddressed Research Questions and Emerging Areas for Future Investigation

The novel structure of "this compound" gives rise to several important research questions that warrant future investigation:

Stereoselectivity and Target Engagement: The 3-aminopiperidine moiety is chiral. A critical unanswered question is how the (R) and (S) enantiomers of the compound differ in their binding affinity, reactivity, and selectivity for protein targets. The synthesis and comparative biological evaluation of both enantiomers are essential.

Target Identification and Profiling: A comprehensive chemoproteomic analysis is needed to identify the full spectrum of proteins that "this compound" covalently modifies within a cellular context. This would reveal its on-target and potential off-target interactions. youtube.com

Reactivity Tuning: How does the 3-aminopiperidine scaffold influence the intrinsic reactivity of the acrylamide warhead? Future studies could explore the synthesis of derivatives with substituents on the piperidine ring to modulate the electronic properties and steric hindrance around the electrophilic center, thereby fine-tuning its reactivity. rsc.org

Mechanism of Action in a Biological Context: Beyond simple biochemical assays, it is crucial to investigate the functional consequences of target modification by this compound in cellular and potentially in vivo models. This includes understanding its effects on signaling pathways and cellular phenotypes.

Development of Reversible Covalent Analogues: An emerging area of research is the design of reversible covalent inhibitors to improve safety profiles. nih.govyoutube.com Future work could focus on modifying the acrylamide warhead of "this compound" to achieve reversible binding with target cysteines.

Broader Potential of "this compound" and its Derivatives in Advanced Chemical and Biological Research

The "this compound" scaffold holds considerable potential for broader applications in chemical and biological research. Its derivatives could be instrumental in several advanced areas:

Development of Novel Therapeutics: The 3-aminopiperidine core is a component of several approved drugs, including the DPP-4 inhibitor linagliptin. nih.govnih.govpharmaffiliates.comnih.gov By analogy, derivatives of "this compound" could be developed as covalent inhibitors for a range of therapeutic targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders. researchgate.netnih.gov

Chemical Biology Probes: The ability to form a stable covalent bond makes this compound and its derivatives excellent candidates for use as activity-based probes. By incorporating a reporter tag (e.g., a fluorophore or biotin), these probes can be used to identify and characterize new enzyme functions, map active sites, and screen for novel drug candidates.

Fragment-Based Drug Discovery: The core structure of "this compound" can be considered a reactive fragment. In fragment-based screening, such reactive fragments can be used to identify proteins with accessible nucleophilic residues, providing starting points for the development of more elaborate and selective covalent inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.